3-chloro-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
Description
3-Chloro-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is a hydrazone derivative synthesized via the condensation of 3-chlorobenzohydrazide with 3-methylthiophene-2-carbaldehyde. This compound features a benzohydrazide core substituted with a chlorine atom at the 3-position and an (E)-configured imine linkage to a 3-methylthiophen-2-yl group. The structural uniqueness arises from the combination of the electron-withdrawing chloro substituent and the sulfur-containing thiophene ring, which influence both its chemical reactivity and biological interactions .
Crystallographic studies of analogous hydrazones (e.g., 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide) reveal planar molecular geometries stabilized by intramolecular hydrogen bonds and π-π stacking, which may enhance stability and bioavailability .
Properties
IUPAC Name |
3-chloro-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-9-5-6-18-12(9)8-15-16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJOVYESVFVMB-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Chemical Reactions Analysis
3-chloro-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone linkage can form coordination complexes with metal ions, which may interfere with cellular redox metabolism and inhibit key enzymes involved in cell proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : The 3-chloro group in benzohydrazides enhances antimicrobial potency compared to methyl analogs (e.g., MIC of 12.5 vs. 25.0 μg/mL for B. subtilis) .
- Thiophene vs. Benzylidene : Thiophene-containing derivatives (e.g., ) exhibit distinct anti-parasitic activity due to sulfur’s electron-rich nature, facilitating interactions with parasitic enzymes .
- Bulkier Substituents : Compounds with benzyloxy or thiazolidine groups (e.g., ) show improved solubility or cytotoxicity, suggesting substituent-driven tuning of pharmacokinetics .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: The 3-chloro analog in crystallizes in a monoclinic system (space group P21/n) with unit cell dimensions a = 5.8872 Å, b = 31.649 Å, stabilized by N–H···O hydrogen bonds. In contrast, thiophene-based derivatives () adopt planar conformations with shorter S···O contacts (2.85 Å), enhancing lattice stability .
- Spectroscopic Signatures : IR spectra of chloro-substituted hydrazones show characteristic N–H stretches at 3200–3250 cm⁻¹ and C=O vibrations at 1650–1680 cm⁻¹, while thiophene derivatives exhibit C–S stretches near 680 cm⁻¹ .
Biological Activity
3-chloro-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, antifungal, and anticancer activities, supported by data tables and case studies.
- Molecular Formula : C13H11ClN2OS
- Molecular Weight : 270.76 g/mol
- CAS Number : 42111966
Antimicrobial Activity
Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
The results suggest that the compound is particularly effective against Gram-positive bacteria, likely due to its ability to penetrate the bacterial cell wall more efficiently than against Gram-negative strains .
Antifungal Activity
The antifungal properties of this compound have also been evaluated. In vitro studies show that it inhibits the growth of several fungal species.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
These findings indicate that the compound has promising antifungal activity, which could be leveraged in therapeutic applications .
Anticancer Activity
In addition to its antimicrobial and antifungal properties, preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
A study assessed its effects on human breast cancer cells (MCF-7) and reported:
- IC50 Value : 25 µM
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Ashiq et al. (2008) investigated various hydrazides' antimicrobial activities, including this compound. The research highlighted its effectiveness against both bacterial and fungal pathogens, emphasizing its potential as a lead compound for developing new antimicrobial agents . -
Antifungal Activity Assessment
In a comparative study on antifungal agents, the compound was evaluated alongside standard antifungal drugs. Results indicated that it exhibited comparable or superior activity against certain strains of fungi, suggesting its viability in treating fungal infections . -
Anticancer Mechanism Exploration
Recent research focused on the anticancer properties of this compound revealed its ability to trigger apoptosis in cancer cells via ROS generation. This finding opens avenues for further exploration into its use as an adjunct therapy in cancer treatment .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-chloro-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide?
Answer:
The compound is synthesized via a condensation reaction between 3-chlorothiophene-2-carbohydrazide and substituted aldehydes. A typical procedure involves refluxing equimolar quantities of the hydrazide (e.g., 2 mmol) and aldehyde (e.g., 3-methylthiophene-2-carbaldehyde) in methanol with catalytic acetic acid for 4–6 hours. The crude product is purified via vacuum evaporation and repeated recrystallization in methanol, yielding needle-shaped crystals (88% yield) . Control of reaction temperature (60–70°C) and stoichiometric ratios is critical to minimize side products.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Confirms the presence of C=O (1665 cm⁻¹), C=N (1600 cm⁻¹), and N–H (3217 cm⁻¹) bonds .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the hydrazone CH=N group (δ 8.46 ppm) and aromatic protons (δ 7.32–7.97 ppm) .
- X-ray Crystallography : Resolves planar molecular geometry, bond lengths (e.g., C=N: 1.26–1.29 Å), and hydrogen-bonding networks (N–H···O, C–H···O) stabilizing the crystal lattice .
Basic: How does hydrogen bonding influence the crystal packing of this compound?
Answer:
The crystal structure is stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, forming zigzag chains along the a-axis. For example, N1–H1···O1 interactions (2.06 Å) and C7–H7···O1 (2.32 Å) create infinite chains, while weak van der Waals forces contribute to layer stacking . Deviations from planarity (e.g., 0.181 Å for the fluorophenyl group) are minimized through these interactions .
Advanced: How should researchers address crystallographic challenges such as high Z′ values or twinning?
Answer:
High Z′ structures (e.g., Z′ = 3) require careful refinement using programs like SHELXL . For twinned data, employ the HKLF 5 format in SHELXL to model twin domains. Strategies include:
- Using PLATON to detect twinning and estimate twin laws.
- Applying restraints to anisotropic displacement parameters for disordered regions .
- Validating hydrogen atom positions with SHELXPRO .
Advanced: What computational methods are used to study structure-activity relationships (SAR) for biological applications?
Answer:
- Molecular Docking : Dock the compound into target proteins (e.g., androgen receptor, PDB ID: 3V49) using AutoDock Vina to predict binding modes and affinity .
- Dynamic Simulations : Perform 100-ns GROMACS simulations to assess protein-ligand stability and RMSD fluctuations .
- ADME Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How can conjugation effects in the hydrazone backbone be validated experimentally and computationally?
Answer:
- X-ray Data : Shorter C–N (1.33 Å) and longer C=O (1.24 Å) bond lengths compared to non-conjugated systems indicate resonance stabilization .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electron density maps and confirm delocalization .
- UV-Vis Spectroscopy : Observe bathochromic shifts in λmax due to extended π-conjugation .
Advanced: How do researchers reconcile contradictions in bond length data across similar hydrazone derivatives?
Answer:
Discrepancies arise from variations in substituent electronegativity and crystal packing. For example:
- Electron-withdrawing groups (e.g., Cl, Br) shorten C=N bonds (1.26 Å vs. 1.29 Å for electron-donating groups) .
- Use Mann-Whitney U tests to statistically compare bond lengths from multiple crystallographic datasets (e.g., CSD entries).
- Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing bond distortions .
Advanced: What are best practices for refining crystal structures using SHELX software?
Answer:
- Data Preparation : Integrate diffraction data with SAINT and scale using SADABS .
- Model Building : Use SHELXT for initial structure solution via dual-space methods.
- Refinement : In SHELXL , apply ISOR restraints for anisotropic atoms, DFIX for bond distances, and TWIN commands for twinned crystals .
- Validation : Check Rint (<5%) and Rfree (<0.25) metrics .
Advanced: How is apoptosis induction by this compound experimentally validated in cancer cell lines?
Answer:
- Cell Viability Assays : Treat LNCaP (prostate cancer) and PC-3 cells with IC50 doses (e.g., 10–50 µM) and measure viability via MTT assay .
- Western Blotting : Detect cleaved PARP and caspase-3 to confirm apoptotic pathways .
- Flow Cytometry : Use Annexin V/PI staining to quantify early/late apoptosis .
Advanced: What strategies optimize ligand-receptor binding in molecular dynamics (MD) simulations?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
